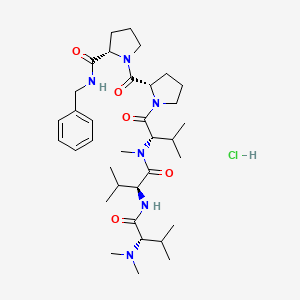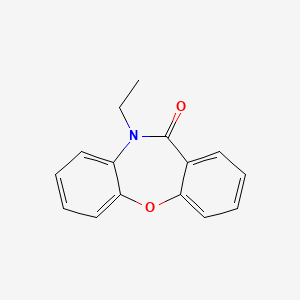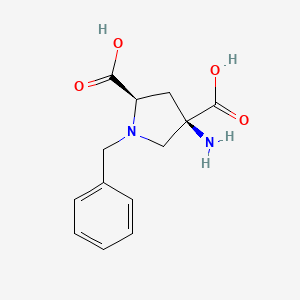
1-Benzyl-APDC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-APDC typically involves the reaction of pyrrolidine derivatives with benzyl halides under controlled conditions. One common method includes the use of piperazine hexahydrate and benzyl chloride in the presence of ethanol, followed by a series of purification steps . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1-Benzyl-APDC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halides, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学的研究の応用
1-Benzyl-APDC has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with metabotropic glutamate receptors and its potential role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders and as a tool for studying receptor function.
作用機序
The mechanism of action of 1-Benzyl-APDC involves its binding to the metabotropic glutamate receptor 6 (mGlu6). This binding modulates the receptor’s activity, influencing downstream signaling pathways and cellular responses. The molecular targets and pathways involved include the regulation of neurotransmitter release and the modulation of synaptic plasticity .
類似化合物との比較
1-Benzyl-APDC can be compared with other similar compounds, such as:
1-Benzylpiperazine: Another benzyl-substituted compound with different pharmacological properties.
1-Benzylimidazole: Known for its cardiotonic activity and distinct mechanism of action.
Benzylpenicillin: An antibiotic with a different chemical structure and therapeutic application.
The uniqueness of this compound lies in its selective binding to the mGlu6 receptor, which distinguishes it from other benzyl-substituted compounds with varying biological activities.
特性
CAS番号 |
171336-76-8 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
(2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19)/t10-,13-/m1/s1 |
InChIキー |
LYCSUAGKQMUTBR-ZWNOBZJWSA-N |
異性体SMILES |
C1[C@@H](N(C[C@]1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




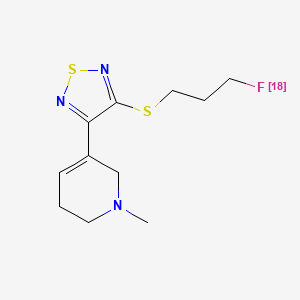

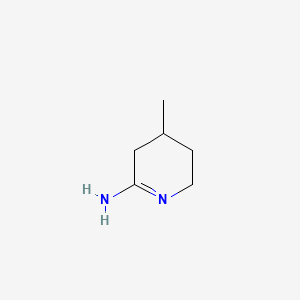
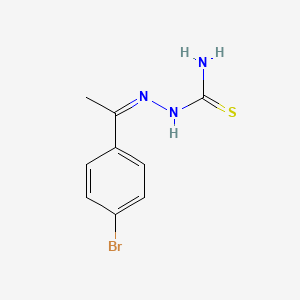
![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3062034.png)
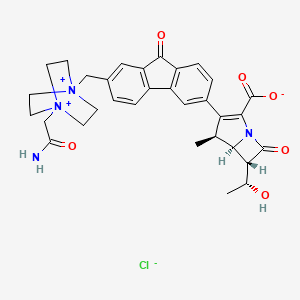
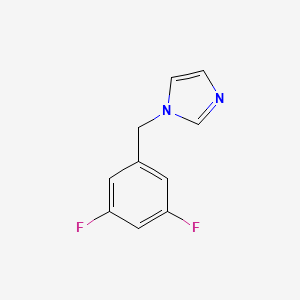
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)


